7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at position 5, a phenyl group at position 2, and an indoline-1-carbonyl moiety at position 5.
Properties
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-24-13-17(21(27)25-12-11-15-7-5-6-10-19(15)25)20-18(14-24)22(28)26(23-20)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMZDXGVWGGAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indoline derivative, which is then reacted with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .
Chemical Reactions Analysis
Types of Reactions
7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Cyclization: Further cyclization reactions can be employed to create more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one serves as a valuable intermediate for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in various assays, indicating potential as a bioactive molecule. It can interact with different biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzymes, receptors, and other proteins, highlighting its versatility in biological research .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, among others. Ongoing research aims to elucidate the mechanisms of action and optimize the compound’s efficacy and safety for potential clinical use .
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and other products. Its chemical properties make it suitable for various applications, from coatings and polymers to specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The compound’s pyrazolo[4,3-c]pyridine core distinguishes it from analogs like 5b and 5c (), which are based on pyrazolo[1,5-c]pyrimidine scaffolds. Key differences include:
- Position of Nitrogen Atoms: Pyrazolo[4,3-c]pyridine has a fused pyrazole-pyridine system, whereas pyrazolo[1,5-c]pyrimidine combines pyrazole with pyrimidine.
- Substituents: The indoline-1-carbonyl group at position 7 in the target compound contrasts with the hydrazonoindolin-2-one substituents in 5b and 5c. The latter compounds also feature halogen (iodo, chloro) or nitro groups, which influence reactivity and solubility .
Table 1: Physicochemical Properties of Selected Analogs
Structural Uniqueness
This contrasts with pyrazolo[1,5-c]pyrimidines, which are better characterized.
Key Research Findings and Implications
Synthetic Flexibility: The target compound’s 7-position carbonyl allows for modular derivatization, similar to the hydrazono group in 5b/5c, enabling structure-activity relationship (SAR) studies.
Pharmacological Potential: While anti-inflammatory activity is implied for the core pyrazolo[4,3-c]pyridine scaffold , further studies are needed to evaluate the target compound’s efficacy and selectivity.
Biological Activity
7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, with CAS number 921880-03-7, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for various pharmacological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in the fields of oncology and inflammation.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives:
- Inhibition of Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For instance, an analog demonstrated an IC50 value of 3.79 µM against MCF7 cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases and apoptotic pathways. Pyrazolo[4,3-c]pyridine derivatives have been reported to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM, suggesting their potential as targeted therapies in cancer treatment .
Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects. Pyrazole derivatives are frequently explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | |
| Anticancer | NCI-H460 | 12.50 | |
| Aurora-A Kinase Inhibition | NCI-H460 | 0.16 | |
| Cytotoxicity | Hep-2 | 3.25 |
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cell cycle regulation and apoptosis.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1: Reacting indoline-1-carbonyl precursors with substituted pyrazolo-pyridinone intermediates under reflux conditions (e.g., in pyridine or methanol/water mixtures) .
- Step 2: Purification via crystallization (ethanol or dioxane) yields products with ~60-70% efficiency .
- Characterization: IR confirms carbonyl (1722–1730 cm⁻¹) and amine (3350–3450 cm⁻¹) groups. H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). MS validates molecular weight .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key variables include:
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to alcohols .
- Catalysts: Trifluoroacetic acid (TFA) in microwave-assisted reactions reduces reaction time (e.g., from 6 hours to 30 minutes) .
- Temperature: Controlled reflux (80–100°C) minimizes side products like uncyclized intermediates .
- Yield Tracking: Compare yields under varying conditions (e.g., 62% in pyridine vs. 67% in methanol/water) to identify optimal parameters .
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy: Detects functional groups (e.g., C=O at ~1720 cm⁻¹, NH at ~3400 cm⁻¹) .
- NMR Analysis: H NMR identifies substituent environments (e.g., phenyl protons at δ 7.3–7.6 ppm; pyridinone protons at δ 8.1–8.3 ppm). C NMR confirms carbon connectivity .
- Mass Spectrometry (MS): High-resolution MS validates molecular formulas (e.g., [M+H]⁺ = 432.18) .
- HPLC: Purity assessment using C18 columns with acetonitrile/water gradients (≥97% purity threshold) .
Advanced: How do solvent choices impact the synthesis of pyrazolo-pyridine derivatives?
Methodological Answer:
Solvent polarity and proticity influence reaction pathways:
- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilic substitution rates in cyclization steps .
- Protic solvents (MeOH, EtOH): Favor hydrogen bonding, stabilizing intermediates but potentially reducing cyclization efficiency .
- Mixed solvents (MeOH/H₂O): Improve solubility of hydrophobic intermediates, as seen in 67% yield for analogous compounds .
- Screening protocol: Test solvents in a gradient (e.g., acetonitrile → t-BuOH) to balance reactivity and solubility .
Advanced: How can computational methods elucidate the reaction mechanism of heterocyclic ring formation?
Methodological Answer:
- Molecular Modeling (MOE): Simulate transition states for cyclization steps to identify energy barriers and preferred pathways .
- DFT Calculations: Predict regioselectivity in nucleophilic attacks (e.g., indoline carbonyl vs. pyridinone nitrogen) .
- Kinetic Studies: Monitor intermediate concentrations via LC-MS to validate computational predictions .
Advanced: How should researchers address discrepancies in reported yields for similar compounds?
Methodological Answer:
- Reproducibility Checks: Replicate conditions from literature (e.g., reflux time, solvent ratios) .
- Side Reaction Analysis: Use TLC or HPLC to detect byproducts (e.g., unreacted intermediates or dimerization products) .
- Controlled Variable Testing: Systematically adjust one parameter (e.g., catalyst loading) while holding others constant .
- Case Study: A 5% yield increase was achieved by replacing pyridine with DMF in analogous syntheses .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Crystallization: Use ethanol or dioxane for high-purity crystals (melting point 260–265°C) .
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) removes polar impurities .
- Recrystallization: Sequential solvent pairs (e.g., acetone → hexane) enhance crystal lattice formation .
Advanced: What strategies validate the biological relevance of structural modifications?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., substituent variations at the 5-methyl or 2-phenyl positions) and compare bioactivity .
- Docking Simulations (AutoDock Vina): Predict binding affinities to target proteins (e.g., kinase enzymes) .
- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
